molecular formula C13H22F3N3 B11727546 heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11727546
M. Wt: 277.33 g/mol
InChI Key: HAEDUFXCXKOKCL-UHFFFAOYSA-N
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Description

Heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is a chemical compound characterized by the presence of a heptyl group attached to a pyrazole ring, which is further substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of heptylamine with a pyrazole derivative that has been pre-functionalized with a trifluoroethyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl(2,2,2-trifluoroethyl)amine
  • Trifluoroethyl thioether derivatives
  • Flupentiofenox

Uniqueness

Heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the combination of the heptyl and trifluoroethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H22F3N3

Molecular Weight

277.33 g/mol

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]heptan-1-amine

InChI

InChI=1S/C13H22F3N3/c1-2-3-4-5-6-7-17-8-12-9-18-19(10-12)11-13(14,15)16/h9-10,17H,2-8,11H2,1H3

InChI Key

HAEDUFXCXKOKCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CN(N=C1)CC(F)(F)F

Origin of Product

United States

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